![molecular formula C₁₅H₁₉NO₆ B1139846 N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide CAS No. 420118-03-2](/img/structure/B1139846.png)
N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
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Overview
Description
The compound is also known as benzyl 2-(acetylamino)-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside . It has a molecular weight of 399.44 and its IUPAC name is N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a pyrano[3,2-d][1,3]dioxin ring, which is a type of oxygen-containing heterocycle . The compound also contains hydroxy, phenylmethoxy, and acetylamino functional groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 399.4 g/mol . It has a topological polar surface area of 86.2 Ų, indicating its polarity . The compound has a rotatable bond count of 4 , suggesting some flexibility in its structure.Scientific Research Applications
Synthesis of Oligosaccharides and Glycoconjugates
This compound is widely used in the synthesis of a variety of oligosaccharides and glycoconjugates . The 4,6-O-benzylidene acetal is carefully introduced to limit the formation of the corresponding over-reaction product, the 2,3:4,6-di-O-benzylidene acetal .
Preparation of Different Sugars
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, a derivative of this compound, is used as a chiral building block and an important intermediate in the preparation of different sugars .
Pharmaceutical Research and Reagent
It is also used as an intermediate in chemical and pharmaceutical research and as a reagent .
Formation of Benzylidene Acetals
Benzylidene acetals have found broad application in synthetic carbohydrate chemistry. A new chiral center is formed during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .
Organogelation
The compound has been found to be effective in forming gels in a series of polar solvents and aqueous mixtures . The amide derivatives are more effective gelators than the corresponding esters .
Synthesis of C-2 Derivatives
The compound has been used in the synthesis and study of C-2 derivatives from 4,6-O-benzylidene α-O-methyl-D-glucopyranoside or glucosamine derivative .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds play a role in glycoprotein metabolism .
Mode of Action
It is suggested that it may be involved in the synthesis of complex carbohydrates .
Biochemical Pathways
It is known that similar compounds are involved in the synthesis of n-acetyl muramic acid and similar compounds .
properties
IUPAC Name |
N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-8(17)16-11-12(18)13-10(21-14(11)19)7-20-15(22-13)9-5-3-2-4-6-9/h2-6,10-15,18-19H,7H2,1H3,(H,16,17)/t10-,11-,12-,13+,14?,15?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXDAEIOQFFRMF-YNBGEIFUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
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